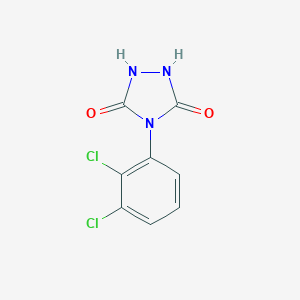
1-(1-cyclohexyl-1H-tetrazol-5-yl)-N,N-dimethylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-cyclohexyl-1H-tetrazol-5-yl)-N,N-dimethylcyclohexanamine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and can elicit specific biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(1-cyclohexyl-1H-tetrazol-5-yl)-N,N-dimethylcyclohexanamine involves the inhibition of specific enzymes and receptors in the body. This compound has been found to inhibit the activity of histone deacetylases, which can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. It has also been found to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain and potential therapeutic effects in Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
1-(1-cyclohexyl-1H-tetrazol-5-yl)-N,N-dimethylcyclohexanamine has been found to have specific biochemical and physiological effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of cancer cell growth. It has also been found to increase acetylcholine levels in the brain, which can lead to potential therapeutic effects in Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
1-(1-cyclohexyl-1H-tetrazol-5-yl)-N,N-dimethylcyclohexanamine has several advantages and limitations for lab experiments. One advantage is that it has a unique mechanism of action and can elicit specific biochemical and physiological effects. However, one limitation is that it may have limited solubility in certain solvents, which can affect its ability to be used in certain experiments.
Future Directions
There are several future directions for the study of 1-(1-cyclohexyl-1H-tetrazol-5-yl)-N,N-dimethylcyclohexanamine. One direction is to further study its potential therapeutic effects in cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential use as a tool compound in chemical biology research. Additionally, further studies can be conducted to optimize the synthesis method and improve the solubility of this compound for use in various experiments.
Synthesis Methods
The synthesis of 1-(1-cyclohexyl-1H-tetrazol-5-yl)-N,N-dimethylcyclohexanamine involves the reaction of cyclohexylamine with N,N-dimethylcyclohexanone in the presence of sodium azide and copper(II) sulfate pentahydrate. The resulting compound is then purified through recrystallization and characterized through various spectroscopic techniques.
Scientific Research Applications
1-(1-cyclohexyl-1H-tetrazol-5-yl)-N,N-dimethylcyclohexanamine has been studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and can elicit specific biochemical and physiological effects. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
Product Name |
1-(1-cyclohexyl-1H-tetrazol-5-yl)-N,N-dimethylcyclohexanamine |
|---|---|
Molecular Formula |
C15H27N5 |
Molecular Weight |
277.41 g/mol |
IUPAC Name |
1-(1-cyclohexyltetrazol-5-yl)-N,N-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C15H27N5/c1-19(2)15(11-7-4-8-12-15)14-16-17-18-20(14)13-9-5-3-6-10-13/h13H,3-12H2,1-2H3 |
InChI Key |
GFNSNRXVNODKIS-UHFFFAOYSA-N |
SMILES |
CN(C)C1(CCCCC1)C2=NN=NN2C3CCCCC3 |
Canonical SMILES |
CN(C)C1(CCCCC1)C2=NN=NN2C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-Fluorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258455.png)
![N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258456.png)
![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258457.png)
![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)
![N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258465.png)




![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)
![N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B258480.png)

![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)